molecular formula C9H8ClN3O B12123443 1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)-

Cat. No.: B12123443
M. Wt: 209.63 g/mol
InChI Key: XIJUOTROAIAJMZ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- is a heterocyclic compound that features a triazole ring substituted with a methanol group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then reacted with formic acid and formaldehyde to yield the desired triazole compound. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the reaction and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

    Medicine: It shows promise as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of corrosion inhibitors, dyes, and photostabilizers.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The 4-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts and as a nitrogen-rich cation.

    Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for nucleoside analogs like Ribavirin.

Uniqueness

1H-1,2,4-Triazole-5-methanol, 3-(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and other applications.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13)

InChI Key

XIJUOTROAIAJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CO)Cl

Origin of Product

United States

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